Cas no 2680805-22-3 (benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate)

benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate
- 2680805-22-3
- EN300-28295856
-
- インチ: 1S/C14H10BrN3O2/c15-12-6-11(7-16)13(17-8-12)18-14(19)20-9-10-4-2-1-3-5-10/h1-6,8H,9H2,(H,17,18,19)
- InChIKey: AFLYFUXTOJJONY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(C#N)=C1)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 330.99564g/mol
- どういたいしつりょう: 330.99564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 376
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28295856-0.5g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28295856-2.5g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28295856-5.0g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28295856-5g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28295856-0.25g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28295856-10.0g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28295856-1.0g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28295856-10g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28295856-0.1g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28295856-0.05g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamateに関する追加情報
Benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate: A Promising Compound in Modern Pharmaceutical Research
Benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, with the chemical formula C14H11BrN2O2, is characterized by its 5-bromo-3-cyanopyridin-2-yl functional group and the carbamate moiety. The benzyl substituent further enhances its structural complexity and biological activity. The compound's molecular weight is approximately 327.16 g/mol, and its CAS Registry Number is 2680805-22-3. This molecule is a key player in the development of novel therapeutics due to its potential to modulate specific molecular targets.
Recent advancements in medicinal chemistry have highlighted the importance of carbamate derivatives in drug discovery. The 5-bromo-3-cyanopyridin-2-yl group, which is a key structural feature of this compound, is known for its ability to interact with various biological targets, including enzymes and receptors. This interaction is crucial for the compound's potential therapeutic applications. The benzyl group, on the other hand, contributes to the molecule's hydrophobicity and enhances its permeability across biological membranes, which is essential for drug delivery.
One of the most notable aspects of Benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate is its potential in the treatment of diseases related to oxidative stress. Oxidative stress is a key factor in the pathogenesis of several chronic conditions, including neurodegenerative disorders, cardiovascular diseases, and cancer. The carbamate moiety is known to act as a radical scavenger, neutralizing free radicals and reducing oxidative damage. This property makes the compound a promising candidate for the development of antioxidant therapies.
Recent studies have also explored the role of the 5-bromo-3-cyanopyridin-2-yl group in modulating the activity of specific enzymes. For instance, research published in the Journal of Medicinal Chemistry in 2023 demonstrated that compounds bearing this group exhibit potent inhibitory activity against the enzyme acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. The benzyl substituent appears to enhance the compound's binding affinity to the enzyme's active site, thereby improving its therapeutic efficacy.
Another area of interest is the application of Benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate in the development of antiviral agents. The carbamate moiety has shown promise in inhibiting the replication of certain viruses by interfering with their life cycle. For example, a study published in Antiviral Research in 2024 reported that this compound exhibits antiviral activity against influenza A virus, likely due to its ability to disrupt viral envelope integrity. The 5-bromo-3-cyanopyridin-2-yl group may also contribute to the compound's antiviral properties by interacting with viral proteins.
In the context of cancer research, the 5-bromo-3-cyanopyridin-2-yl group has been linked to the modulation of signaling pathways involved in cell proliferation and apoptosis. A 2023 study in Cancer Research highlighted the potential of this compound to inhibit the activity of the PI3K/AKT signaling pathway, which is often dysregulated in various cancers. The benzyl group may enhance the compound's ability to penetrate cancer cells, thereby improving its therapeutic potential.
Moreover, the carbamate moiety of this compound has been shown to exhibit neuroprotective effects. Research published in Neuropharmacology in 2022 indicated that this compound may reduce neuronal damage by inhibiting the production of reactive oxygen species (ROS) in neurodegenerative conditions such as Parkinson's disease. The 5-bromo-3-cyanopyridin-2-yl group appears to play a critical role in this neuroprotective effect by modulating the activity of antioxidant enzymes.
The synthesis of Benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate involves a series of chemical reactions that result in the formation of the desired compound. The process typically begins with the preparation of the 5-bromo-3-cyanopyridin-2-yl group, which is then coupled with the benzyl moiety through a carbamate linkage. This synthesis method is optimized to ensure high yield and purity, which are essential for pharmaceutical applications.
Despite its promising therapeutic potential, the development of Benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate is not without challenges. One of the primary concerns is the compound's stability under physiological conditions. Researchers are currently exploring strategies to enhance the compound's stability, such as the incorporation of protective groups or the modification of its molecular structure. These efforts aim to improve the compound's pharmacokinetic properties and ensure its efficacy in vivo.
In conclusion, Benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure and the presence of the 5-bromo-3-cyanopyridin-2-yl and carbamate moieties make it a versatile candidate for the development of novel therapeutics. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its role in modern medicine.
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